

Application Notes: **Fura-PE3** for High-Throughput Screening (HTS) Assays

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Compound of Interest

Compound Name: *Fura-PE3*

Cat. No.: *B1227955*

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Introduction

Intracellular calcium (Ca^{2+}) is a critical second messenger involved in a multitude of cellular processes, making it a key target in drug discovery.[1][2] Calcium flux assays are widely used to screen for agonists and antagonists of G protein-coupled receptors (GPCRs) and ion channels.[3][4] **Fura-PE3**, also known as Fura-2 Leakage Resistant (Fura-2 LR), is a ratiometric fluorescent indicator designed to measure intracellular calcium concentrations with high accuracy and stability, making it particularly well-suited for high-throughput screening (HTS) applications.[5][6]

The primary advantage of **Fura-PE3** over its predecessor, Fura-2, is its improved retention within the cell cytoplasm.[5][6][7] A common issue with fluorescent indicators is their tendency to leak out of the cell or become compartmentalized into organelles over time, leading to a decreasing signal and potential artifacts.[5][6] **Fura-PE3** is a zwitterionic indicator designed to resist this leakage, providing a more stable and reliable signal for longer-duration experiments, a crucial feature for HTS workflows.[6][7]

Like Fura-2, **Fura-PE3** is a dual-excitation indicator. Upon binding to Ca^{2+} , its peak excitation wavelength shifts from approximately 364 nm (Ca^{2+} -free) to 335 nm (Ca^{2+} -bound), while the emission remains around 500 nm.[5] By calculating the ratio of fluorescence intensity at these two excitation wavelengths, one can determine the intracellular calcium concentration. This ratiometric measurement provides a robust readout that minimizes the effects of variations in

dye concentration, cell thickness, photobleaching, and dye leakage, leading to more reproducible and reliable HTS data.[3][8][9]

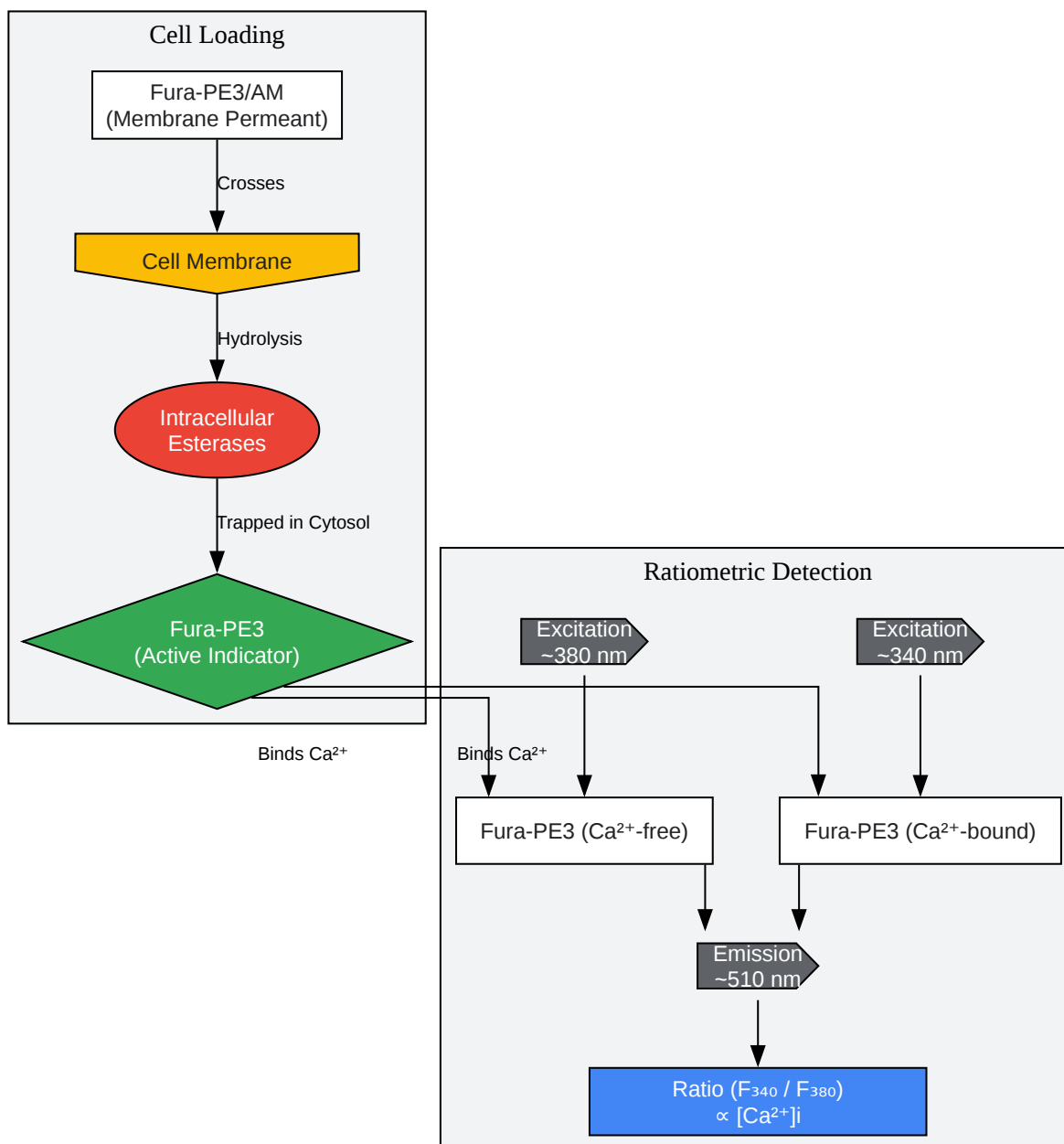
Principle of Ratiometric Calcium Measurement

Fura-PE3 operates on the principle of a spectral shift upon binding to calcium. The acetoxymethyl (AM) ester form, **Fura-PE3/AM**, is a membrane-permeant derivative that can be loaded into cells via simple incubation.[5][7] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive **Fura-PE3** indicator in the cytosol.[5][7]

The measurement relies on alternating excitation between two wavelengths and measuring the resulting emission:

- Excitation at ~340 nm: This wavelength preferentially excites **Fura-PE3** bound to Ca^{2+} .
- Excitation at ~380 nm: This wavelength excites the Ca^{2+} -free form of **Fura-PE3** and serves as an isosbestic point.
- Emission at ~510 nm: The fluorescence emission is collected at this wavelength for both excitation wavelengths.

The ratio of the emission intensities (F_{340}/F_{380}) is directly proportional to the intracellular calcium concentration, providing a quantitative and internally controlled measurement.[8][10]



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Fura-PE3 loading and ratiometric detection principle.

Data Presentation

Table 1: Physicochemical and Spectral Properties of **Fura-PE3/AM**

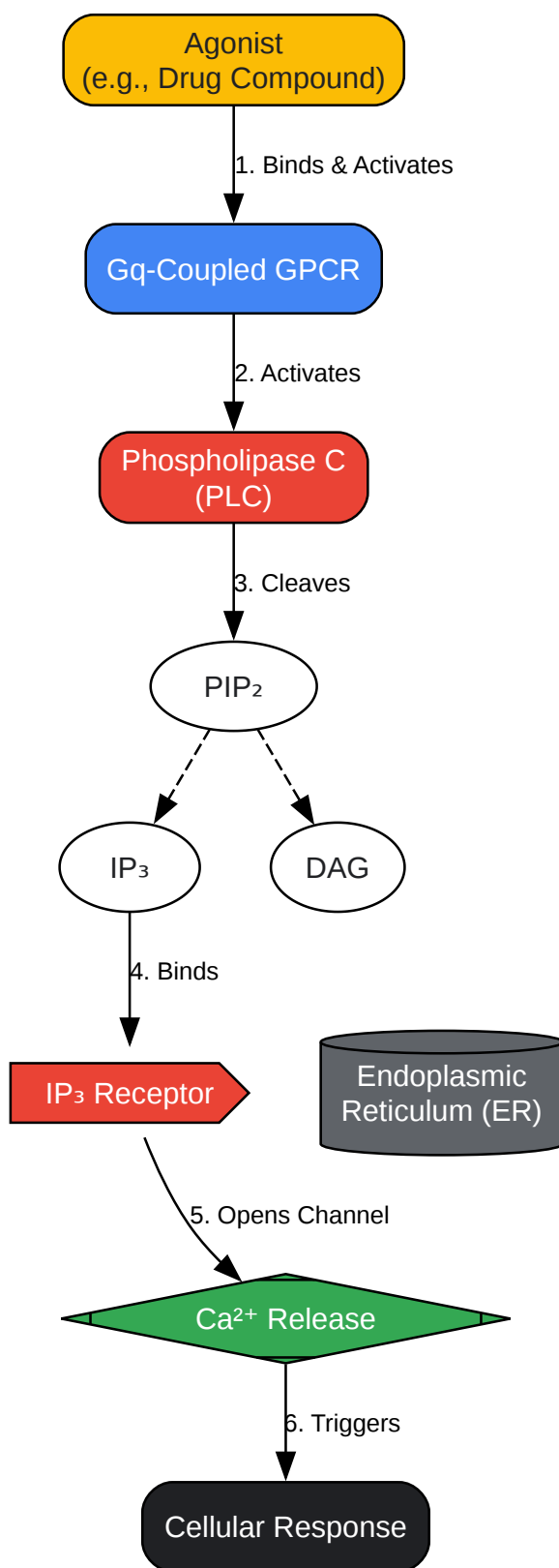
Property	Value	Reference
Molecular Formula	C ₅₅ H ₆₃ N ₅ O ₂₉	[11] [12]
Molecular Weight	1258.10 g/mol	[11] [12]
CAS Number	172890-84-5	[7] [11] [12]
Excitation (Ca ²⁺ -bound)	~335 nm	[5]
Excitation (Ca ²⁺ -free)	~364 nm	[5]
Emission	~495-502 nm	[5]
Solubility	DMSO	[7]
Storage Temperature	-20°C, desiccated, protected from light	[5] [7]

Table 2: Comparison of **Fura-PE3** vs. Fura-2 for HTS

Feature	Fura-PE3	Fura-2	Advantage of Fura-PE3
Cellular Retention	High, resists leakage and compartmentalization	Moderate, prone to leakage over time	More stable baseline, suitable for longer assays
Signal Stability	High	Moderate	Improved reliability and reproducibility for HTS
Measurement Type	Ratiometric (dual-excitation)	Ratiometric (dual-excitation)	N/A (Both are ratiometric)
Assay Window	Extended	Shorter	Allows for flexible incubation times and compound addition
Suitability for HTS	Excellent	Good, but leakage can be a concern	Robust performance in automated, multi-plate screens

Signaling Pathway Visualization

Calcium mobilization is a hallmark of Gq-coupled GPCR activation. The following diagram illustrates this canonical signaling pathway.



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Canonical Gq-coupled GPCR signaling pathway.

Experimental Protocols

Protocol 1: Preparation of Fura-PE3/AM Stock Solutions

This protocol describes the preparation of the **Fura-PE3/AM** stock solution and the optional use of Pluronic F-127 to aid dispersion in aqueous media.

Materials:

- **Fura-PE3/AM** (Fura-2 LR/AM)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Pluronic® F-127, 20% (w/v) in DMSO (optional)
- Microcentrifuge tubes

Procedure:

- Bring the vial of **Fura-PE3/AM** to room temperature before opening.
- Reconstitute the **Fura-PE3/AM** in anhydrous DMSO to create a 1-10 mM stock solution.^[5] For example, add 79.5 µL of DMSO to 100 µg of **Fura-PE3/AM** (MW=1258.10) to make a 1 mM stock.
- Vortex briefly to ensure the dye is fully dissolved.
- (Optional) To improve dye loading in certain cell types, the non-ionic detergent Pluronic F-127 can be used.^[5] Mix the **Fura-PE3/AM** stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting into the loading buffer. This will result in a final Pluronic F-127 concentration of approximately 0.02-0.04%.^[5]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store stock solutions at -20°C, protected from light and moisture.^[5] Use DMSO stock solutions within a week to avoid hydrolysis.^[5]

Protocol 2: Cell Loading with Fura-PE3/AM

This protocol provides a general guideline for loading cells with **Fura-PE3/AM**. Optimization for specific cell types and experimental conditions is recommended.

Materials:

- Cells plated in 96- or 384-well black-wall, clear-bottom microplates
- **Fura-PE3/AM** stock solution (from Protocol 1)
- Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
- Probenecid (optional, anion-exchange transport inhibitor)

Procedure:

- Seed cells in the appropriate microplates and culture overnight to form a confluent monolayer.
- Prepare the loading buffer by diluting the **Fura-PE3/AM** stock solution into the assay buffer to a final concentration of 2-5 μM .
- (Optional) Probenecid can be added to the loading buffer (final concentration of 1-2.5 mM) to inhibit organic anion transporters, which can extrude the dye from the cells. Note: Probenecid may interfere with some cellular processes and should be validated for your specific assay.[\[10\]](#)
- Remove the cell culture medium from the plates.
- Gently add the loading buffer to each well (e.g., 100 μL for a 96-well plate or 25 μL for a 384-well plate).
- Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye loading and de-esterification. Incubation time may need to be optimized for different cell lines.[\[13\]](#)
- After incubation, wash the cells 1-2 times with fresh assay buffer to remove excess extracellular dye.
- Add the final volume of assay buffer to the wells. The plate is now ready for the HTS assay.

Protocol 3: HTS Calcium Flux Assay

This protocol outlines the procedure for performing a calcium flux assay on a fluorescence microplate reader equipped for ratiometric measurements (e.g., FlexStation 3, FLIPR Tetra).[\[4\]](#)
[\[9\]](#)[\[14\]](#)

Materials:

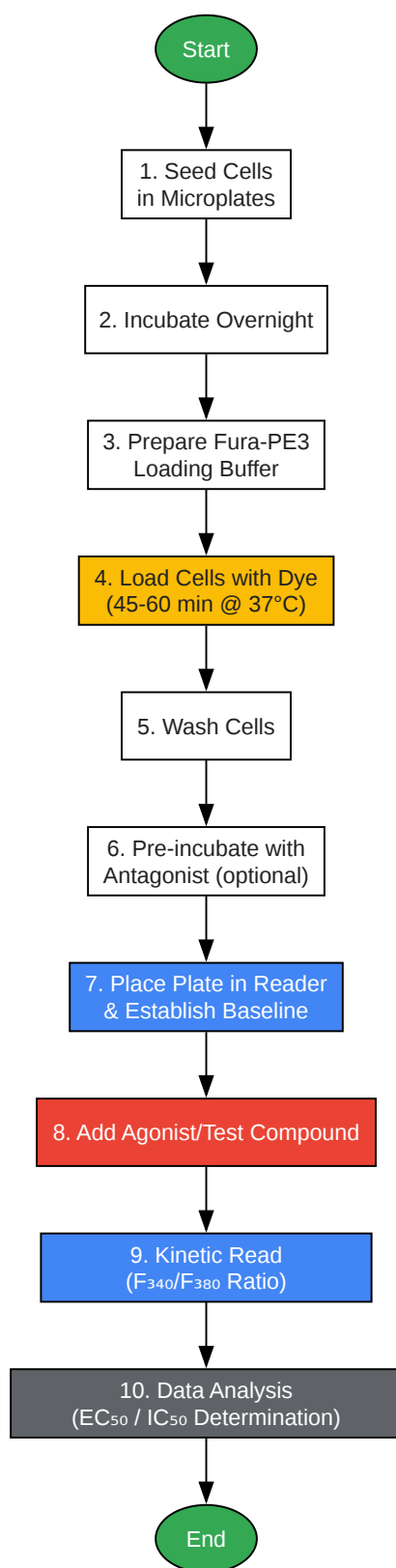
- **Fura-PE3/AM** loaded cells in microplates (from Protocol 2)
- Test compounds (agonists, antagonists) diluted to the desired concentration in assay buffer
- Positive control agonist

Procedure:

- Instrument Setup:
 - Set the instrument to kinetic read mode.
 - Set the excitation wavelengths to 340 nm and 380 nm.[\[14\]](#)
 - Set the emission wavelength to 510 nm.[\[14\]](#)
 - Set the plate temperature to 37°C.
- Assay Execution:
 - Place the cell plate into the reader.
 - Allow the plate to equilibrate to the instrument temperature for 5-10 minutes.
 - Begin fluorescence reading to establish a stable baseline signal for 15-30 seconds.
 - Using the instrument's integrated fluidics, add the test compounds to the wells.
 - Continue to monitor the fluorescence kinetically for an additional 2-5 minutes to capture the full calcium response.

- Data Analysis:
 - The primary data will be the ratio of the fluorescence intensities (F_{340}/F_{380}) over time.
 - Analyze the kinetic data by calculating the change in ratio (peak ratio - baseline ratio) or the area under the curve.
 - For dose-response experiments, plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine EC_{50} (for agonists) or IC_{50} (for antagonists) values.

HTS Workflow Visualization



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High-throughput calcium flux assay workflow.

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